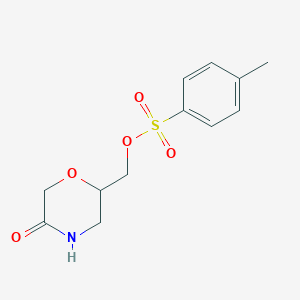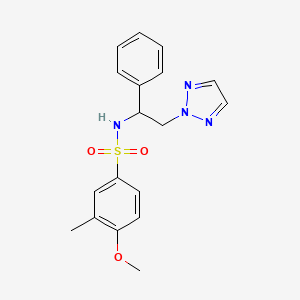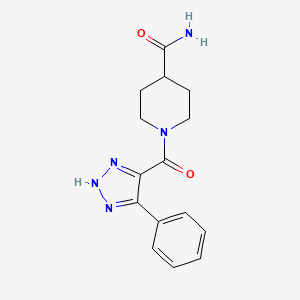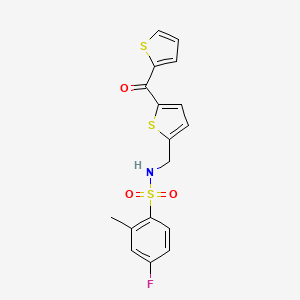![molecular formula C10H7BrN2O3S2 B2789994 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1255776-64-7](/img/structure/B2789994.png)
5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 5-BPS, is a synthetic organic compound that belongs to the class of pyrimidinones. It is a highly versatile compound that has been widely used in various scientific research applications such as drug discovery, chemical synthesis, and biochemistry. This compound has been extensively studied due to its unique properties and potential applications in the laboratory. The purpose of
Scientific Research Applications
5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been widely used in various scientific research applications. It has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as 2-amino-5-bromopyrimidin-4(1H)-one and 5-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. It has also been used in the synthesis of various biologically active compounds, such as inhibitors of monoamine oxidase, inhibitors of cyclooxygenase-2, and inhibitors of dihydrofolate reductase. In addition, this compound has been used in the synthesis of various polymers, such as polyurethanes and polythioureas.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as monoamine oxidase, cyclooxygenase-2, and dihydrofolate reductase. In addition, it is believed to act as an inhibitor of various receptors, such as the serotonin receptor and the histamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have various effects on the body. For example, it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it is believed to have a role in modulating the immune system and in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in laboratory experiments is its versatility. It can be used as a key intermediate in the synthesis of various heterocyclic compounds and biologically active compounds. In addition, it can be used in the synthesis of various polymers. However, it is important to note that this compound is a synthetic compound and should be handled with care. It should not be used in combination with other compounds that may have adverse effects on the body.
Future Directions
There are numerous potential future directions for the use of 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in scientific research. For example, further research could be conducted to explore its potential applications in drug discovery and development. In addition, further research could be conducted to explore its potential applications in chemical synthesis and biochemistry. Furthermore, further research could be conducted to explore its potential effects on the immune system, cell proliferation, and apoptosis. Finally, further research could be conducted to explore its potential applications in the synthesis of various polymers.
Synthesis Methods
The synthesis of 5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves a multi-step reaction sequence. The first step involves the reaction of 4-bromophenylsulfonylchloride with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of anhydrous potassium carbonate as a base. This reaction results in the formation of this compound. The second step involves the hydrolysis of the intermediate product to yield the final product. The reaction conditions for the synthesis of this compound are mild and can be easily optimized to obtain the desired yields.
properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3S2/c11-6-1-3-7(4-2-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOGRGSYDUGDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CNC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone](/img/structure/B2789915.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2789918.png)

![3-amino-N-(3,4-difluorophenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2789920.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2789922.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B2789923.png)
![4-[Diphenylphosphoryl-(4-methylanilino)methyl]phenol](/img/structure/B2789924.png)

![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)